molecular formula C27H31NO5S B11399505 N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399505
M. Wt: 481.6 g/mol
InChI Key: BHZXANZRMWGRLH-UHFFFAOYSA-N
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Description

This compound is a chromene-2-carboxamide derivative featuring a 4-oxo-4H-chromene core substituted with 6,8-dimethyl groups. Its amide nitrogen is further functionalized with two distinct moieties: a lipophilic 4-tert-butylbenzyl group and a polar 1,1-dioxidotetrahydrothiophen-3-yl sulfone group.

Properties

Molecular Formula

C27H31NO5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H31NO5S/c1-17-12-18(2)25-22(13-17)23(29)14-24(33-25)26(30)28(21-10-11-34(31,32)16-21)15-19-6-8-20(9-7-19)27(3,4)5/h6-9,12-14,21H,10-11,15-16H2,1-5H3

InChI Key

BHZXANZRMWGRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)(C)C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Biological Activity

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Molecular Formula : C22H27NO3S
  • Molecular Weight : 385.5 g/mol
  • Key Functional Groups : Benzamide core, tert-butyl substituent, dioxidotetrahydrothiophenyl moiety

The presence of the tert-butyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and receptors. The dioxidotetrahydrothiophenyl moiety is significant for its potential redox activity, which can modulate various biological processes.

Preliminary studies suggest that the biological activity of this compound may involve:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Redox Mechanisms : The dioxidotetrahydrothiophenyl group could enhance bioactivity through redox reactions.

Cytotoxicity Studies

Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
4hMCF-76.40 ± 0.26
4hA54922.09

These results indicate that structurally similar compounds can effectively inhibit cancer cell proliferation and suggest that this compound may also possess similar properties.

Antioxidant Activity

In vitro assays have shown that related chromone derivatives exhibit substantial antioxidant activity through various mechanisms:

  • DPPH radical scavenging
  • Hydrogen peroxide scavenging
  • Nitric oxide (NO) scavenging

These activities are critical for protecting cells from oxidative stress and may contribute to the overall therapeutic potential of the compound.

Case Studies

A series of studies have been conducted to evaluate the biological effects of chromone derivatives similar to this compound:

  • Study on MCF-7 and A549 Cell Lines :
    • Objective: To assess cytotoxicity and mechanism of action.
    • Methodology: MTT assay was employed to determine IC50 values.
    • Findings: Significant cytotoxicity was observed in both cell lines with promising IC50 values indicating potential for further development as anticancer agents.
  • Antioxidant Activity Assessment :
    • Objective: To evaluate the antioxidant capacity of synthesized derivatives.
    • Methodology: Various assays (DPPH, hydrogen peroxide scavenging) were utilized.
    • Findings: Compounds demonstrated strong antioxidant properties, suggesting their role in mitigating oxidative damage in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the chromene/coumarin carboxamide class, which is extensively studied for therapeutic applications. Below is a structured comparison with key analogues:

Structural and Functional Analogues

Compound Class/Name Key Substituents/Modifications Target Proteins Bioactivity (IC₅₀/EC₅₀) Key Advantages/Limitations
Triazole-chromene hybrids 1,2,3-Triazole linked to chromene/coumarin EGFR, PI3K, NF-κB, HSP90 10–100 nM (EGFR) High potency; improved solubility via triazole
6,8-Dimethyl-4-oxochromene derivatives 6,8-dimethyl, 4-oxo, variable N-substituents Tyrosine kinases, STAT proteins 50–500 nM (kinases) Broad-spectrum activity; variable PK/PD
Target Compound 4-tert-butylbenzyl, sulfone group Hypothesized: Kinases, NF-κB Pending experimental data Enhanced lipophilicity (tert-butyl); sulfone may improve binding specificity

Key Structural Differences and Implications

  • Triazole vs. Sulfone Groups : Triazole-containing analogues (e.g., those in ) leverage hydrogen-bonding capabilities of the triazole ring for enhanced target engagement . In contrast, the sulfone group in the target compound may confer stronger dipole interactions or stabilize protein-ligand complexes via sulfone-oxygen hydrogen bonds.
  • N-Substituents : The 4-tert-butylbenzyl group in the target compound introduces steric bulk and hydrophobicity, which could enhance binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases). This contrasts with simpler alkyl or aryl groups in other chromene carboxamides.
  • Chromene Core Modifications : The 6,8-dimethyl-4-oxo substitution pattern is conserved in many active derivatives, suggesting its role in maintaining planar geometry for π-π stacking with aromatic residues in target proteins .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Triazole-containing derivatives often exhibit superior aqueous solubility compared to the target compound, where the tert-butyl group may reduce solubility. However, the sulfone moiety could mitigate this by increasing polarity.

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